molecular formula C23H19N3O2S2 B14471107 ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 66180-45-8

({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

Cat. No.: B14471107
CAS No.: 66180-45-8
M. Wt: 433.5 g/mol
InChI Key: GYUCDDCNIBTHSA-UHFFFAOYSA-N
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Description

({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid: is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a triphenylmethyl group, and a sulfanyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting with the formation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The triphenylmethyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the sulfanyl acetic acid moiety through a thiol-ene reaction or similar methods.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the triphenylmethyl group, resulting in the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings of the triphenylmethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole derivatives, deprotected triphenylmethyl group

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

Biology: In biological research, ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

Medicine: The compound shows promise in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases.

Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

  • ({5-[(Phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
  • ({5-[(Diphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
  • ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propionic acid

Uniqueness: The presence of the triphenylmethyl group in ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid imparts unique steric and electronic properties, making it distinct from other similar compounds

Properties

CAS No.

66180-45-8

Molecular Formula

C23H19N3O2S2

Molecular Weight

433.5 g/mol

IUPAC Name

2-[[5-(tritylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C23H19N3O2S2/c27-20(28)16-29-22-26-25-21(30-22)24-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,24,25)(H,27,28)

InChI Key

GYUCDDCNIBTHSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NN=C(S4)SCC(=O)O

Origin of Product

United States

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